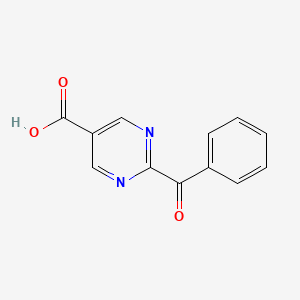

2-Benzoyl-pyrimidine-5-carboxylic acid

描述

Structure

3D Structure

属性

分子式 |

C12H8N2O3 |

|---|---|

分子量 |

228.20 g/mol |

IUPAC 名称 |

2-benzoylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C12H8N2O3/c15-10(8-4-2-1-3-5-8)11-13-6-9(7-14-11)12(16)17/h1-7H,(H,16,17) |

InChI 键 |

UQXIUGPNTVMYPH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=C(C=N2)C(=O)O |

产品来源 |

United States |

Reaction Mechanisms and Reactivity Profiles of 2 Benzoyl Pyrimidine 5 Carboxylic Acid Derivatives

Fundamental Reaction Pathways in Pyrimidine (B1678525) Synthesis

The construction of the pyrimidine ring is a well-established field, with several canonical pathways that allow for diverse substitution patterns. These methods generally involve the formation of new carbon-nitrogen bonds to close the six-membered ring.

Cyclocondensation Mechanisms

The most common and versatile method for pyrimidine synthesis is the cyclocondensation reaction between a component providing a three-carbon chain and a reagent supplying an N-C-N (amidine) fragment. Typically, this involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine, guanidine, or urea (B33335).

A particularly relevant approach for the synthesis of derivatives of 2-benzoyl-pyrimidine-5-carboxylic acid is the reaction between amidinium salts and a propen-1-ol derivative. A general method has been developed for synthesizing 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to the target acid. organic-chemistry.orgresearchgate.net This procedure utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with various amidinium salts to yield the corresponding pyrimidine esters in moderate to excellent yields. organic-chemistry.org To obtain a 2-benzoyl derivative, benzamidine (B55565) would be the required N-C-N component. This method is significant as it provides a direct route to pyrimidines lacking a substituent at the 4-position, a pattern that can be challenging to achieve with other methods. organic-chemistry.org

Modern variations of cyclocondensation include multicomponent reactions, such as the Biginelli reaction, and catalyst-driven processes. For instance, a one-pot synthesis of pyrimidine derivatives has been described using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an aqueous medium. researchgate.net Other approaches utilize ultrasound irradiation to promote the cyclocondensation of β-keto esters and amidines. organic-chemistry.org

| C3 Component | N-C-N Component | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salts | Moderate temperature, nitrogen atmosphere | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |

| β-Formyl enamide | Urea | Samarium chloride catalyst, microwave irradiation | Substituted pyrimidines | researchgate.netorganic-chemistry.org |

| Aldehyde, β-ketoester, urea/thiourea | Urea or Thiourea | Acid catalyst (Biginelli Reaction) | Dihydropyrimidine derivatives | scilit.com |

| β-Keto esters | Amidines | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |

Nucleophilic Addition and Elimination Pathways

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. When a suitable leaving group is present at one of these positions, a nucleophilic aromatic substitution (SNAr) reaction can occur.

The SNAr mechanism is a cornerstone of pyrimidine reactivity. nih.gov It typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, some SNAr reactions may also occur through a concerted mechanism. nih.gov The presence of electron-withdrawing groups, such as the benzoyl group at C2 and the carboxylic acid at C5 in the titular compound, would further activate the pyrimidine ring toward nucleophilic attack.

A well-studied example involves the high reactivity of 2-sulfonylpyrimidines. The sulfonyl group is an excellent leaving group, allowing for rapid and chemoselective S-arylation of cysteine residues in proteins under mild, neutral pH conditions. nih.gov The reactivity of these 2-sulfonylpyrimidines can be finely tuned over several orders of magnitude by modifying substituents on the pyrimidine core, demonstrating the predictable nature of SNAr on this heterocycle. nih.gov This highlights a key reaction pathway for derivatives of this compound where the benzoyl group is replaced by a better leaving group.

Mechanistic Studies on Specific Transformations

Beyond the fundamental synthesis and substitution pathways, the specific functional groups on this compound and its derivatives enable a range of chemical transformations.

Decarboxylation Mechanisms of Pyrimidine Carboxylic Acids

The removal of a carboxyl group from an aromatic ring is a synthetically important transformation. The stability of the pyrimidine ring and the position of the carboxylic acid significantly influence the ease of decarboxylation. While the decarboxylation of pyrimidine-2-carboxylic and 6-carboxylic acids has been studied, the most relevant comparisons for the titular compound involve pyrimidine-5-carboxylic acids.

Studies on the uncatalyzed decarboxylation of 5-carboxycytosine (5caC) and 5-carboxyuracil (5caU) show they proceed many orders of magnitude more rapidly than the decarboxylation of 6-carboxyuracil (orotic acid). nih.gov The decomposition of 5caC at 150 °C in a neutral solution leads to cytosine, which then undergoes slower deamination to uracil. nih.gov Ab initio simulations suggest that the favored mechanism for these spontaneous decarboxylations in water involves the direct elimination of CO₂, a process that is assisted by an explicit water molecule. nih.gov For less activated aromatic carboxylic acids, metal catalysis is often employed. Copper-catalyzed protodecarboxylation protocols have been developed that are effective even for nonactivated benzoates and could be applicable to pyrimidine-5-carboxylic acid derivatives. afinitica.com

| Compound | Position of -COOH | Relative Rate | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 5-Carboxyuracil (5caU) | 5 | Fast | Direct CO₂ elimination, water-assisted | nih.gov |

| 5-Carboxycytosine (5caC) | 5 | Moderate | Direct CO₂ elimination, water-assisted | nih.gov |

| 6-Carboxyuracil (Orotic Acid) | 6 | Extremely Slow | Direct CO₂ elimination | nih.gov |

Reaction Mechanisms of Pyrimidine Compounds with Carboxylic Anhydrides

Carboxylic anhydrides are common reagents in organic synthesis, acting as acylating agents in nucleophilic acyl substitution reactions. libretexts.org The reaction of a pyrimidine derivative with a carboxylic anhydride (B1165640) can proceed through several pathways depending on the nature of the pyrimidine substituents. The nucleophilic ring nitrogens or other nucleophilic groups on the pyrimidine can attack a carbonyl carbon of the anhydride.

For this compound, the carboxylic acid functional group itself can react. For instance, treatment of a carboxylic acid with a dehydrating agent can produce a symmetric anhydride. khanacademy.org Alternatively, the carboxylic acid can react with another anhydride to form a mixed anhydride. This new species is a highly activated form of the carboxylic acid, primed for subsequent reactions with nucleophiles such as alcohols or amines to form esters or amides, respectively. libretexts.orglibretexts.orgyoutube.com The general mechanism involves nucleophilic attack at one of the carbonyl carbons of the anhydride, followed by the departure of a carboxylate leaving group. libretexts.org

Intramolecular Cyclization Processes

The presence of multiple functional groups on a pyrimidine core can be exploited to construct fused heterocyclic systems via intramolecular cyclization. These reactions are powerful tools for rapidly increasing molecular complexity. The specific nature of the cyclization depends on the substituents and the linker connecting the reactive moieties.

A relevant example is the cyclocondensation of α-acylacetamidines with esters of 4-chloro-2-methyl-5-pyrimidinecarboxylic acid. researchgate.net In this reaction, the α-carbon of the amidine acts as a carbon nucleophile, displacing the chlorine at C4 of the pyrimidine ring, while the amidine amino group attacks the ester at C5, leading to the formation of a fused pyridopyrimidine system. researchgate.net This demonstrates a pathway where the 5-carboxylic acid (as an ester) acts as an electrophile in a ring-closing reaction.

The benzoyl group on this compound could also participate in cyclization. Under acidic conditions, the carbonyl oxygen could be protonated, activating the ortho- and para-positions of the benzoyl ring toward intramolecular electrophilic attack by a nucleophilic position on the pyrimidine ring, or vice-versa. Such acid-catalyzed intramolecular cyclizations are known for other heterocyclic systems like alkylpyridines. rsc.org Furthermore, radical-based cascade cyclizations offer another route to complex fused structures from appropriately substituted precursors. nih.gov

Reactivity of Key Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three primary functional components: the carboxylic acid group, the benzoyl moiety, and the pyrimidine ring itself. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the attached functional groups.

Carboxylic Acid Group Reactivity in Pyrimidine Derivatives

The carboxylic acid group at the C5 position of the pyrimidine ring is a primary site for synthetic modification. Its reactivity is modulated by the electron-withdrawing character of the diazine core, which enhances the acidity of the carboxyl proton and the electrophilicity of the carbonyl carbon. Standard transformations of carboxylic acids, such as esterification and amidation, are readily applicable to pyrimidine-5-carboxylic acids.

Esterification: The conversion of pyrimidine-5-carboxylic acids to their corresponding esters is a common strategy to facilitate further reactions or to modulate the compound's physicochemical properties. This transformation is typically achieved via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. For instance, related heterocyclic carboxylic acids like pyridine (B92270) carboxylic acids are efficiently esterified with alcohols in the presence of an acid catalyst such as sulfuric acid. google.com Alternatively, esters can be formed from the corresponding acid chloride. The synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been well-documented, highlighting the accessibility of these important intermediates. organic-chemistry.orgrsc.org

Hydrolysis of Esters: The reverse reaction, the hydrolysis of pyrimidine-5-carboxylic acid esters back to the parent carboxylic acid, typically proceeds under basic conditions (e.g., KOH/H₂O). researchgate.net While some early reports suggested the possibility of a rearrangement to form 5-acylpyrimidones during alkaline hydrolysis, subsequent detailed studies have demonstrated that this rearrangement does not occur. The reaction reliably yields the corresponding pyrimidine-5-carboxylic acid as the main product. researchgate.netresearchgate.netosi.lv

Amidation: The formation of an amide bond is one of the most crucial reactions for this class of compounds, often leading to derivatives with significant biological activity. The direct conversion of the carboxylic acid to a primary, secondary, or tertiary amide can be accomplished using various modern coupling agents. A patent for pyrimidine-5-carboxamide derivatives describes treating the carboxylic acid with ammonia (B1221849) or an amine in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonylbis-1H-imidazole (CDI), often with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. google.com This direct amidation approach avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride. mdpi.com

Table 1: Representative Reactions of the Carboxylic Acid Group in Pyrimidine Derivatives

| Reaction | Reagents & Conditions | Product | Yield | Reference |

| Ester Synthesis | Variety of amidinium salts, sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | 2-Substituted pyrimidine-5-carboxylic esters | Moderate to Excellent | organic-chemistry.org |

| Ester Hydrolysis | KOH/H₂O or KOH/EtOH | Pyrimidine-5-carboxylic acid | - | researchgate.netresearchgate.net |

| Amidation | Carboxylic acid, Ammonia, Condensing agent (e.g., DCC, CDI), Additive (e.g., HOBt) | Pyrimidine-5-carboxamide | - | google.com |

Reactivity of Benzoyl Moiety in Pyrimidine Structures

The benzoyl group at the C2 position consists of a carbonyl group attached to both a phenyl ring and the C2 carbon of the pyrimidine ring. The reactivity of this aryl ketone is influenced by the strongly electron-withdrawing pyrimidine ring, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzophenone.

Reduction of the Carbonyl Group: A primary reaction of the benzoyl ketone is its reduction to a secondary alcohol. This transformation converts the planar carbonyl group into a chiral benzylic alcohol, which can be a key structural motif in biologically active molecules. In a study on a related thieno[2,3-b]pyridine (B153569) scaffold, a 5-benzoyl group was effectively reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₂) in a THF/MeOH solvent system. mdpi.com This mild reducing agent is well-suited for this conversion, likely without affecting the carboxylic acid or the aromatic rings.

Table 2: Reduction of Benzoyl Group in a Related Heterocyclic System

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 5-Benzoyl-thieno[2,3-b]pyridine derivative | Sodium borohydride, THF/MeOH, Room Temperature | 5-(hydroxy(phenyl)methyl)-thieno[2,3-b]pyridine derivative | Not specified (reaction proceeds cleanly) | mdpi.com |

The increased electrophilicity of the carbonyl carbon also suggests potential reactivity towards other nucleophiles, such as organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols, or in condensation reactions. For example, aryl ketones can participate in annulation reactions with amidines to construct pyrimidine rings, demonstrating the inherent reactivity of the carbonyl group. organic-chemistry.org

Amidic and Imidic Reactivity

The formation of a pyrimidine-5-carboxamide from this compound opens up further avenues of chemical reactivity. The resulting amide group is a stable functional group but can participate in various chemical transformations.

Synthesis of Amide Derivatives: As previously discussed, pyrimidine-5-carboxamides are readily synthesized from the parent carboxylic acid or its ester. The reaction of an ester with an amine, sometimes requiring heat, is a common method. google.com Research on related heterocyclic systems, such as pyrazole (B372694) carboxylic acids, has demonstrated the synthesis of amide derivatives by reacting an acid chloride (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride) with an amine, yielding the corresponding amide. nih.gov This highlights a two-step approach: conversion of the carboxylic acid to the acid chloride, followed by reaction with an amine.

Reactivity of the Amide Group: The amide functionality itself is a versatile precursor. For instance, (pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamides and carbothioamides have been synthesized from the corresponding aroylhydrazides, which are themselves derived from the carboxylic acid. nih.gov These complex amides were then evaluated as potential RXRα antagonists. nih.gov The N-H proton of primary and secondary amides can be deprotonated under strongly basic conditions, and the amide can undergo hydrolysis back to the carboxylic acid under harsh acidic or basic conditions. Cyclic amides, known as lactams, are also a significant class of heterocyclic compounds. youtube.com While not directly formed from this compound, the chemistry of lactams is an important area of pyrimidine chemistry.

The potential for imidic reactivity could arise from tautomerism in specific amide derivatives or through the formation of related nitrogen-containing functional groups like imines from the benzoyl carbonyl or imidoyl chlorides from a secondary amide.

Chemical Derivatization Strategies for 2 Benzoyl Pyrimidine 5 Carboxylic Acid

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a highly versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs.

Esterification of the carboxylic acid functionality is a fundamental derivatization strategy, often employed to enhance lipophilicity, mask the acidic proton, or create a prodrug form. This transformation can also serve as an intermediate step for further reactions. Common methods for the esterification of 2-benzoyl-pyrimidine-5-carboxylic acid include Fischer-Speier esterification and carbodiimide-mediated esterification.

The Fischer-Speier method involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

Alternatively, Steglich esterification utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is performed under milder, neutral conditions and is effective even for sterically hindered alcohols. organic-chemistry.org

| Alcohol | Method | Reagents/Conditions | Product |

|---|---|---|---|

| Methanol | Fischer-Speier | H₂SO₄ (cat.), reflux | Methyl 2-benzoyl-pyrimidine-5-carboxylate |

| Ethanol | Fischer-Speier | H₂SO₄ (cat.), reflux | Ethyl 2-benzoyl-pyrimidine-5-carboxylate |

| tert-Butanol | Steglich | DCC, DMAP, CH₂Cl₂ | tert-Butyl 2-benzoyl-pyrimidine-5-carboxylate |

| Benzyl (B1604629) alcohol | Steglich | DCC, DMAP, CH₂Cl₂ | Benzyl 2-benzoyl-pyrimidine-5-carboxylate |

The conversion of the carboxylic acid to an amide is a robust strategy for introducing a vast range of functional groups, significantly altering the parent molecule's properties. Carbodiimide-mediated condensation is the most prevalent method for this transformation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. nih.govresearchgate.net

The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. nih.govpeptide.com This intermediate can then react with a primary or secondary amine to form the desired amide bond, releasing a urea (B33335) byproduct. peptide.com To improve yields and suppress side reactions, such as the formation of a stable N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. hhu.de

| Amine | Coupling Reagent | Additive | Solvent | Product |

|---|---|---|---|---|

| Ammonia (B1221849) (aq.) | EDC | HOBt | DMF | 2-Benzoyl-pyrimidine-5-carboxamide |

| Aniline | DCC | None | CH₂Cl₂ | 2-Benzoyl-N-phenyl-pyrimidine-5-carboxamide |

| Piperidine | EDC | HOBt | DMF | (2-Benzoyl-pyrimidin-5-yl)(piperidin-1-yl)methanone |

| Glycine ethyl ester | DCC | HOBt | CH₂Cl₂/DMF | Ethyl N-(2-benzoyl-pyrimidine-5-carbonyl)glycinate |

Acyl hydrazides and hydroxamic acids are important derivatives in medicinal chemistry. Acyl hydrazides serve as key intermediates for synthesizing various heterocyclic compounds. osti.gov A common route to their synthesis involves the hydrazinolysis of the corresponding ester derivative (prepared as in 4.1.1) with hydrazine (B178648) hydrate. nih.gov A more direct, one-pot method involves the activation of the carboxylic acid with a coupling agent like DCC/HOBt, followed by reaction with hydrazine. hhu.de

Hydroxamic acids can be synthesized from pyrimidine-5-carboxylic acids. eurjchem.comresearchgate.net The typical procedure involves the reaction of an ester derivative with hydroxylamine (B1172632) under basic conditions. beilstein-journals.org Alternatively, direct coupling of the carboxylic acid with hydroxylamine can be achieved using activating agents, similar to amide formation. nih.gov

| Derivative Type | Method | Key Reagents | Product |

|---|---|---|---|

| Acyl Hydrazide | Hydrazinolysis of Ester | Ethyl 2-benzoyl-pyrimidine-5-carboxylate, Hydrazine hydrate, Ethanol | 2-Benzoyl-pyrimidine-5-carbohydrazide |

| Hydroxamic Acid | From Ester | Methyl 2-benzoyl-pyrimidine-5-carboxylate, Hydroxylamine hydrochloride, KOH, Methanol | 2-Benzoyl-N-hydroxy-pyrimidine-5-carboxamide |

Introducing a flexible aliphatic amine functionality can be achieved through a multi-step process starting from the carboxylic acid. This strategy involves first forming an amide bond with a diamine where one of the amine groups is protected. A suitable reagent is a mono-protected diamine, such as N-Boc-ethylenediamine. The coupling reaction proceeds via the carbodiimide-mediated method described in section 4.1.2.

Following the successful formation of the amide, the protecting group is removed. The tert-butyloxycarbonyl (Boc) group, for example, is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), to unmask the primary aliphatic amine without affecting the other functionalities of the core molecule.

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Amide Coupling | N-Boc-ethylenediamine, EDC, HOBt, DMF | tert-Butyl (2-(2-benzoyl-pyrimidine-5-carboxamido)ethyl)carbamate |

| 2 | Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | N-(2-Aminoethyl)-2-benzoyl-pyrimidine-5-carboxamide |

Derivatization of the Benzoyl Moiety

The benzoyl group offers a secondary site for derivatization, although its reactivity is influenced by the electron-deficient pyrimidine (B1678525) ring.

The term "benzoylation" typically refers to the introduction of a benzoyl group. unacademy.com In the context of derivatizing an existing benzoyl moiety, modification of that group is implied. The reactivity of the phenyl ring within the benzoyl group towards electrophilic aromatic substitution is significantly reduced. This deactivation is due to the electron-withdrawing effects of both the adjacent carbonyl group and the attached π-deficient pyrimidine ring. researchgate.netresearchgate.net Consequently, classical electrophilic substitution reactions like Friedel-Crafts acylation or nitration on this ring are generally challenging to achieve under standard conditions.

A more viable strategy for modifying the benzoyl moiety to modulate hydrophobicity and electronic properties is the reduction of the ketone functionality. The carbonyl group can be reduced to a secondary alcohol (a benzylic alcohol) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). mdpi.com This transformation changes the geometry and polarity of the substituent, converting a planar, electron-withdrawing keto group into a tetrahedral, less electron-withdrawing hydroxyl group, thereby altering the molecule's hydrophobicity and hydrogen bonding potential.

| Reaction Type | Reagent | Solvent | Product |

|---|---|---|---|

| Ketone Reduction | Sodium borohydride (NaBH₄) | Methanol/THF | (5-(Hydroxy(phenyl)methyl)pyrimidin-2-yl)(phenyl)methanone |

Influence of Reaction Conditions on Benzoyl Derivatization Efficiency

While the benzoyl group itself is relatively inert, the term "benzoyl derivatization" in the context of this compound typically refers to the chemical modification of the molecule's most reactive functional group, the carboxylic acid. The efficiency of these derivatizations, such as esterification and amidation, is highly dependent on the chosen reaction conditions, including catalysts, reagents, temperature, and solvents.

Esterification: A common derivatization is the conversion of the carboxylic acid to an ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method. masterorganicchemistry.com The efficiency of this equilibrium-driven reaction is influenced by several factors. Using a large excess of the alcohol or removing water as it forms can shift the equilibrium toward the product, increasing the yield. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid group is another crucial derivatization. This can be achieved through direct condensation with an amine, often requiring activating agents to facilitate the reaction. Reagents like titanium tetrachloride (TiCl₄) in pyridine (B92270) can mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in good yields. nih.gov The reaction typically proceeds by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.govyoutube.com The choice of coupling reagents and solvent is critical; for instance, borate (B1201080) esters like B(OCH₂CF₃)₃ in acetonitrile (B52724) have been shown to be effective for direct amidation under mild conditions. nih.gov

Table 1: Influence of Reaction Conditions on Carboxylic Acid Derivatization

| Derivatization Type | Reagents/Catalysts | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Excess Alcohol or inert solvent (e.g., Toluene) | Reflux | Equilibrium reaction; efficiency increased by removing water or using excess alcohol. masterorganicchemistry.com |

| Amidation | Amine, Activating Agent (e.g., TiCl₄, B(OCH₂CF₃)₃, DCC) | Pyridine, Acetonitrile, Dichloromethane | Room Temp. to 85 °C | Activating agent converts the hydroxyl group of the acid into a better leaving group. nih.govnih.gov |

Pyrimidine Ring Modifications and Functionalization

Modifying the pyrimidine ring of this compound presents a synthetic challenge due to the ring's electron-deficient nature, which is further exacerbated by the electron-withdrawing benzoyl and carboxylic acid substituents.

Acetylation and Alkylation Strategies

Direct electrophilic substitution reactions like Friedel-Crafts acetylation and alkylation on the pyrimidine ring are generally not feasible. libretexts.orglibretexts.org The pyrimidine ring is inherently electron-deficient and is considered a "π-deficient" system, making it resistant to attack by electrophiles. The presence of two strong deactivating groups (benzoyl and carboxyl) further reduces the ring's nucleophilicity, effectively preventing standard Friedel-Crafts reactions which require an activated aromatic system. libretexts.orgyoutube.com

Therefore, strategies for acetylation or alkylation would likely involve indirect methods. One potential route is through nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, such as a halogen. Another approach involves the functionalization of the existing substituents on the ring.

Cyclization Reactions to Form Fused Heterocyclic Systems

The functional groups of this compound serve as valuable handles for constructing fused heterocyclic systems. The carboxylic acid can be converted into other functional groups, such as nitriles or amides, which can then participate in cyclization reactions. For instance, the hydrolysis of a 5-cyanopyrimidine (B126568) derivative can yield the corresponding 5-carboxylic acid. researchgate.net Conversely, the 5-carboxylic acid can be converted to a 5-cyano group, which is a versatile precursor for fused systems like isoxazolopyrimidines. acs.org

Various fused pyrimidines, such as furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines, can be synthesized from appropriately substituted pyrimidine precursors. researchgate.net These reactions often involve intramolecular cyclization or condensation with bifunctional reagents, leading to the formation of a new ring fused to the pyrimidine core. nih.gov The synthesis of these complex structures is of significant interest as fused pyrimidines are scaffolds for molecules with diverse biological activities. mdpi.com

Silylation Techniques for Analytical Derivatization

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization of polar functional groups is often necessary to increase volatility and thermal stability. researchgate.netnih.gov The carboxylic acid group of this compound can be readily derivatized through silylation. This process involves replacing the active acidic hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz

This derivatization reduces the polarity of the molecule and prevents hydrogen bonding, which improves its chromatographic behavior, leading to sharper peaks and better separation. researchgate.net The reaction is typically carried out by treating the analyte with an excess of a silylating agent in a dry solvent. researchgate.net

Table 2: Common Silylating Agents for Carboxylic Acid Derivatization

| Silylating Agent | Abbreviation | Byproducts | Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide, TMSF | Highly reactive, commonly used for derivatizing acids. researchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | One of the most volatile and powerful silylating agents. researchgate.net |

| Trimethylsilylimidazole | TMSI | Imidazole | Very reactive, particularly for hydroxyl and carboxyl groups. gcms.cz |

Chiral Derivatization Approaches

While this compound is an achiral molecule, chiral derivatization techniques can be applied to it, typically for the purpose of separating a racemic mixture of a chiral derivatizing agent or for use in asymmetric synthesis.

Application of Chiral Reagents for Enantiomeric and Diastereomeric Separation

The most common strategy involves reacting the carboxylic acid group with a chiral reagent to form a mixture of diastereomers. This is typically done using a chiral amine or a chiral alcohol. The resulting products, being diastereomeric amides or esters, have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times) and can therefore be separated using standard techniques like chromatography (e.g., HPLC or column chromatography).

The process involves coupling the carboxylic acid with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a coupling agent. This reaction produces a diastereomeric amide. Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield enantiomerically enriched forms of a new chiral molecule, or the separated diastereomer can be the final target molecule itself. This approach is fundamental in stereochemistry for the resolution of racemates and the synthesis of enantiomerically pure compounds. nih.gov

Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

| Chiral Reagent Class | Example | Resulting Derivative |

|---|---|---|

| Chiral Amines | (R)-(+)-1-Phenylethylamine | Diastereomeric Amide |

| Chiral Amines | (S)-(-)-1-(1-Naphthyl)ethylamine | Diastereomeric Amide |

| Chiral Alcohols | (S)-(-)-2-Butanol | Diastereomeric Ester |

| Amino Acid Esters | L-Alanine methyl ester | Diastereomeric Amide |

Analysis of Chromatographic Peak Phenomena in Chiral Derivatization

The process of chiral derivatization involves reacting the enantiomers of this compound with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated using achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The quality of this separation is highly dependent on the chromatographic peak shape and resolution. Several phenomena can affect the appearance and integrity of these peaks.

Peak Tailing and Fronting

An ideal chromatographic peak exhibits a symmetrical, Gaussian shape. However, deviations such as peak tailing or fronting are common and can compromise resolution and the accuracy of quantification.

Peak Tailing: This is the most frequent form of peak distortion, where the latter half of the peak is drawn out. chromtech.comelementlabsolutions.com In the context of separating diastereomeric derivatives of this compound, tailing can be caused by several factors. A primary cause is secondary interactions between the analyte and the stationary phase. For instance, if a silica-based C18 column is used, residual silanol (B1196071) groups on the silica (B1680970) surface can interact strongly with polar functional groups on the diastereomeric derivatives, leading to peak tailing. chromtech.com The presence of basic nitrogen atoms in the pyrimidine ring or the carboxylic acid group (if it's not fully derivatized or is hydrolyzed) can contribute to these unwanted interactions. elementlabsolutions.com

Peak Fronting: This is less common and results in the first half of the peak being distorted. It can occur due to column overload, where too much sample is injected, or issues with how the sample is dissolved and introduced into the system.

The extent of peak tailing is often measured by the tailing factor or asymmetry factor. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing.

Peak Broadening

Peak broadening refers to the increase in the width of a chromatographic peak as it passes through the column. This phenomenon reduces column efficiency and can lead to the merging of closely eluting peaks, making accurate quantification of the diastereomers of derivatized this compound difficult. Factors contributing to peak broadening include:

Extra-column effects: Issues such as large injection volumes, excessive tubing length or diameter between the injector and the column, and a large detector cell volume can all contribute to the dispersion of the analyte band before and after it passes through the column. chromtech.com

Slow kinetics: Slow mass transfer of the analyte between the mobile phase and the stationary phase can lead to significant broadening. This can be influenced by the mobile phase composition, temperature, and flow rate.

Incomplete Derivatization: If the derivatization reaction is incomplete or produces side products, it can lead to the appearance of multiple, poorly resolved peaks that may be misinterpreted as peak broadening.

Peak Splitting

Peak splitting, where a single analyte peak appears as two or more partially resolved peaks, is a significant issue that can complicate the analysis. chiraltech.com In the analysis of derivatized this compound, potential causes could include:

Physical issues with the column: A partially blocked inlet frit or a void at the top of the column bed can cause the sample to travel through different paths, resulting in a split peak. elementlabsolutions.com

Chemical issues: The presence of the chiral derivatizing agent's epimer could lead to the formation of two sets of diastereomers, which might elute very closely together, appearing as a split peak. Similarly, if the derivatized molecule can exist in multiple stable conformations (rotamers) that interconvert slowly on the chromatographic timescale, peak splitting or significant broadening can occur.

Illustrative Research Findings

To illustrate the analysis of these phenomena, consider a hypothetical study on the separation of diastereomers of this compound formed by derivatization with a chiral amine. The study might investigate the effect of mobile phase composition on peak shape and resolution.

Table 1: Hypothetical Effect of Mobile Phase Modifier on Peak Asymmetry and Resolution

| Mobile Phase Composition (Acetonitrile:Water with 0.1% Additive) | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Peak Asymmetry (Diastereomer 1) | Peak Asymmetry (Diastereomer 2) | Resolution (Rs) |

| 50:50 with Formic Acid | 8.2 | 8.9 | 1.8 | 1.7 | 1.3 |

| 50:50 with Trifluoroacetic Acid | 8.5 | 9.3 | 1.3 | 1.2 | 1.8 |

| 50:50 with Ammonium (B1175870) Acetate | 7.9 | 8.5 | 1.5 | 1.4 | 1.2 |

This table contains hypothetical data for illustrative purposes only.

In this hypothetical scenario, the use of Trifluoroacetic Acid (TFA) as a mobile phase additive results in improved peak symmetry (asymmetry factor closer to 1) and better resolution between the two diastereomers. TFA is an ion-pairing agent that can mask active sites on the stationary phase, reducing the secondary interactions that cause peak tailing.

Table 2: Hypothetical Influence of Column Temperature on Chromatographic Performance

| Column Temperature (°C) | Column Efficiency (N) for Diastereomer 1 | Peak Width (W) at base (min) for Diastereomer 1 | Resolution (Rs) |

| 25 | 8,500 | 0.45 | 1.5 |

| 35 | 10,200 | 0.40 | 1.9 |

| 45 | 9,800 | 0.42 | 1.7 |

This table contains hypothetical data for illustrative purposes only.

This hypothetical data suggests that increasing the temperature from 25°C to 35°C improves column efficiency and resolution by enhancing mass transfer kinetics. However, a further increase to 45°C might slightly decrease performance, possibly due to changes in the interaction mechanism or stability of the analyte. Optimizing temperature is a critical step in method development to ensure sharp, well-resolved peaks.

Computational Chemistry Studies on 2 Benzoyl Pyrimidine 5 Carboxylic Acid and Analogues

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, particularly those based on Density Functional Theory (DFT), are widely used to study pyrimidine (B1678525) derivatives. samipubco.comtandfonline.comijcce.ac.ir

Quantum chemical calculations can elucidate the mechanisms of chemical reactions involving 2-Benzoyl-pyrimidine-5-carboxylic acid. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway and determine the feasibility and kinetics of a given transformation. For instance, in the synthesis of pyrimidine derivatives, theoretical calculations can help identify the most likely reaction mechanism and predict the structure of intermediates. echemcom.com

These calculations involve optimizing the geometry of each species to find its lowest energy conformation. The transition state, a high-energy, transient species, is located and its structure provides crucial information about the reaction mechanism. The energy difference between the reactants and the transition state (the activation energy) is a key determinant of the reaction rate.

| Species | Method | Basis Set | Calculated Energy (Hartree) |

| Reactant 1 | DFT/B3LYP | 6-31G | -550.12345 |

| Reactant 2 | DFT/B3LYP | 6-31G | -230.67890 |

| Transition State | DFT/B3LYP | 6-31G | -780.78901 |

| Product | DFT/B3LYP | 6-31G | -780.84567 |

This is a representative table showing the type of data generated from quantum chemical calculations. Actual values would be specific to the reaction being studied.

Vibrational analysis, typically performed after a geometry optimization, serves two main purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). Secondly, it predicts the infrared and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model. researchgate.netnih.govdergipark.org.tr

Conformational stability calculations are essential for molecules with flexible bonds, such as the bond connecting the benzoyl group to the pyrimidine ring in this compound. By rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A | 0 | 5.2 |

| B | 45 | 1.8 |

| C | 90 | 0.0 |

| D | 135 | 2.5 |

This table illustrates how conformational analysis data might be presented, showing the relative stability of different spatial arrangements of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. jchemrev.comnih.gov In the study of pyrimidine chemistry, DFT is employed to calculate a wide range of molecular and electronic properties. samipubco.comechemcom.com

Key applications of DFT in this area include:

Geometric Parameters: Calculation of bond lengths, bond angles, and dihedral angles. tandfonline.com

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. ijcce.ac.ir The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Charge Distribution: Analysis of the distribution of electron density within the molecule, often visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into intermolecular interactions.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 Debye |

This table provides examples of electronic properties that can be calculated using DFT.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com These methods are integral to modern drug discovery and development. nih.govnih.gov

Molecular docking simulations aim to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govarxiv.org The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy.

The interactions between the ligand and the target are then analyzed. These can include:

Hydrogen bonds: Crucial for specificity and affinity.

Electrostatic interactions: Arising from the charge distributions of the ligand and the receptor.

Van der Waals forces: Non-specific attractive or repulsive forces.

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of the interaction. Lower binding energies indicate a more stable complex and potentially a more potent inhibitor. acs.org

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LYS33, ASP145 |

| Dihydrofolate Reductase (DHFR) | -7.9 | ILE14, PHE31 |

| Penicillin-Binding Protein (PBP2a) | -9.1 | SER403, LYS406 |

This table presents hypothetical docking results for this compound with different protein targets, a common practice in computational drug design.

Computational methods can provide a preliminary assessment of the inhibitory potency of a compound. By comparing the predicted binding affinities of a series of analogues, researchers can identify which structural modifications are likely to improve potency. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed. eurekaselect.com In QSAR, a statistical model is built to correlate the chemical structure of a series of compounds with their biological activity. This model can then be used to predict the activity of new, untested compounds.

Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. nih.gov These simulations provide a more dynamic picture of the binding process and can help to refine the predictions made by molecular docking.

In Silico Prediction of Bioactivity and Pharmacological Profiles

In silico methods are instrumental in predicting the biological activities of novel compounds. For pyrimidine derivatives, these computational predictions are crucial in identifying potential therapeutic applications.

Computational Prediction of Cytotoxicity against Cancer Cell Lines

While specific computational studies on the cytotoxicity of this compound are not extensively documented in publicly available literature, research on analogous pyrimidine structures provides insights into the potential of this chemical class. For instance, studies on various pyrimidine-5-carbonitrile derivatives have utilized in silico models to predict their cytotoxic effects against different cancer cell lines. nih.gov These predictive models often rely on quantitative structure-activity relationship (QSAR) approaches, which correlate the structural features of molecules with their biological activities.

For a series of novel dihydropyridine (B1217469) carboxylic acids, another class of compounds with some structural similarities to pyrimidine carboxylic acids, in silico studies were performed to predict their cytotoxic activity. researchgate.netmdpi.com These studies often involve docking simulations to predict the binding affinity of the compounds to key proteins involved in cancer progression. researchgate.net The predicted cytotoxic activities are then often correlated with experimental data to validate the computational models.

Table 1: Representative In Silico Cytotoxicity Data for Analogous Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | Predicted IC₅₀ (µM) | Computational Method |

| Pyrimidine-5-carbonitrile Analogue A | HCT-116 (Colon) | 1.14 | Molecular Docking & QSAR |

| Pyrimidine-5-carbonitrile Analogue B | MCF-7 (Breast) | 1.54 | Molecular Docking & QSAR |

| Dihydropyridine Carboxylic Acid Analogue C | HCT-15 (Colon) | 7.94 | DFT & Molecular Docking |

| Dihydropyridine Carboxylic Acid Analogue D | HCT-15 (Colon) | 9.24 | DFT & Molecular Docking |

Note: The data presented in this table is for analogous compounds and not for this compound itself. The IC₅₀ values are predictive and serve as a guide for prioritizing synthetic and biological testing efforts.

Theoretical Evaluation of Antimicrobial Potency

The pyrimidine scaffold is a common feature in many antimicrobial agents. nih.govmdpi.com Computational methods are widely used to predict the antimicrobial potential of new pyrimidine derivatives. These theoretical evaluations can help in understanding the mechanism of action and in designing more potent analogues.

Molecular docking is a key computational tool used to evaluate antimicrobial potency. It predicts how a molecule binds to the active site of a microbial enzyme or protein. For example, in studies of thieno[2,3-d]pyrimidine (B153573) derivatives, docking simulations were used to predict their binding affinity to enzymes like TrmD, which is essential for bacterial tRNA modification. uran.ua

Table 2: Theoretical Antimicrobial Potency of Structurally Related Compounds

| Compound Class | Target Microorganism | Predicted Binding Affinity (kcal/mol) | Target Enzyme |

| Thieno[2,3-d]pyrimidine Analogue E | Pseudomonas aeruginosa | -8.5 | TrmD |

| Thieno[2,3-d]pyrimidine Analogue F | Staphylococcus aureus | -7.9 | DNA Gyrase |

| Pyrimidopyrimidine Analogue G | Escherichia coli | -9.2 | Dihydrofolate Reductase |

| Pyrimidopyrimidine Analogue H | Candida albicans | -8.1 | Lanosterol 14-alpha demethylase |

Note: This table illustrates the type of data generated from computational studies on compounds structurally related to the subject of this article. The binding affinity values are theoretical and indicate the potential for antimicrobial activity.

Computational Analysis of Structure-Activity Relationships (SAR)

Computational analysis of structure-activity relationships (SAR) is crucial for optimizing the biological activity of a lead compound. nih.gov By identifying the key structural features that influence a molecule's potency and selectivity, medicinal chemists can design more effective analogues.

For pyrimidine derivatives, SAR studies have been instrumental in identifying the key substituents and their positions on the pyrimidine ring that are critical for their biological effects. nih.govacs.org For instance, in a study of pyrimidine-4-carboxamides, it was found that the nature and position of substituents on the pyrimidine core significantly influenced their inhibitory activity against specific enzymes. acs.org

Theoretical Aspects of 2 Benzoyl Pyrimidine 5 Carboxylic Acid Structural Framework

Principles of Aromaticity and Heterocyclic Stability in Pyrimidine (B1678525) Systems

Aromaticity is a key concept in understanding the stability of such systems. It is typically associated with a cyclic, planar molecule with a continuous ring of p-orbitals containing 4n+2 π electrons. Computational chemistry provides tools to quantify aromaticity through various indices, such as the Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS), and the Harmonic Oscillator Model of Aromaticity (HOMA).

Theoretical studies on substituted pyrimidines have shown that, unlike benzene (B151609) derivatives, the introduction of substituents generally decreases the aromaticity of the pyrimidine ring, regardless of whether the substituent is electron-donating or electron-withdrawing. rsc.orgmdpi.com In the case of 2-Benzoyl-pyrimidine-5-carboxylic acid, the pyrimidine ring is substituted with two strong electron-withdrawing groups: a benzoyl group at the C2 position and a carboxylic acid group at the C5 position.

Benzoyl Group: The carbonyl moiety in the benzoyl group is strongly deactivating, pulling electron density from the pyrimidine ring via both inductive and resonance effects.

Carboxylic Acid Group: Similarly, the carboxylic acid group is an electron-withdrawing group that further reduces the electron density of the heterocyclic core.

| Compound | Predicted HOMA Value | Predicted NICS(1)zz Value (ppm) | Qualitative Aromaticity Level |

|---|---|---|---|

| Pyrimidine | ~0.85 | ~ -10.0 | Aromatic |

| This compound | < 0.85 | > -10.0 | Reduced Aromaticity |

Acid-Base Properties and Protonation Equilibria of Pyrimidine Carboxylic Acids

The acid-base properties of this compound are determined by the presence of both acidic (carboxylic acid) and basic (pyrimidine nitrogens) functional groups. The pKa value is a measure of the acidity or basicity of a compound, and computational methods, particularly quantum chemical calculations combined with continuum solvation models, have become reliable tools for its prediction. nih.govoptibrium.com

Basicity of Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can act as bases, accepting a proton. However, due to the π-deficient nature of the ring and the presence of two strongly electron-withdrawing substituents, the basicity of these nitrogens is significantly reduced compared to simpler amines or even pyridine (B92270). The pKa of the conjugate acid of pyrimidine is approximately 1.3. For this compound, this value is expected to be even lower, indicating that very acidic conditions are required for protonation.

Acidity of the Carboxylic Acid: The carboxylic acid group at the C5 position is the primary acidic site. Its pKa value will be influenced by the electron-withdrawing nature of the pyrimidine ring itself, which tends to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ~4.2).

Quantum chemical methods can estimate pKa values by calculating the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent. nih.gov Density-functional theory (DFT) calculations at levels like B3LYP/6-31+G(d,p) combined with a solvent model such as SM8 or COSMO have shown excellent results in predicting the pKa of pyrimidines and related compounds. nih.gov For this compound, two main dissociation constants can be considered: pKa1 for the protonation of a ring nitrogen and pKa2 for the deprotonation of the carboxylic acid.

| Equilibrium | Description | Predicted pKa Value |

|---|---|---|

| pKa1 (Cation → Neutral) | Protonation of ring nitrogen | < 1.0 |

| pKa2 (Neutral → Anion) | Deprotonation of carboxylic acid | ~ 3.0 - 3.5 |

Theoretical Basis of Spectroscopic Data Interpretation

Computational quantum chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By solving the Schrödinger equation for a given molecular structure, it is possible to calculate properties that correlate directly with experimental spectra, such as NMR, IR, and mass spectrometry. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of a molecule. Quantum chemical methods, particularly DFT, can accurately predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.com The calculation involves determining the nuclear magnetic shielding tensor (σ) for each nucleus in the molecule. The chemical shift is then typically calculated by referencing the isotropic shielding value (σ_iso) to that of a standard compound, usually tetramethylsilane (B1202638) (TMS).

δ = σ_ref - σ_sample

For this compound, the chemical shifts are influenced by the electronic environment created by the aromatic rings and the electron-withdrawing substituents.

¹H NMR: The protons on the pyrimidine ring (H4 and H6) are expected to appear at a high chemical shift (downfield) due to the deshielding effect of the electronegative nitrogen atoms and the substituents. The protons on the benzoyl group will exhibit a typical aromatic pattern, with their exact shifts influenced by the carbonyl group.

¹³C NMR: The carbon atoms of the pyrimidine ring, especially C2, C4, and C6, will be significantly deshielded. The carbonyl carbons of the benzoyl and carboxylic acid groups are expected to have the highest chemical shifts, typically in the 160-180 ppm range.

DFT calculations can provide precise predictions that help in the assignment of complex spectra and in confirming the molecular structure. nih.gov

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine H4/H6 | 9.2 - 9.5 | - |

| Benzoyl H (ortho) | 7.9 - 8.2 | - |

| Benzoyl H (meta/para) | 7.5 - 7.8 | - |

| Pyrimidine C2 | - | ~160 |

| Pyrimidine C4/C6 | - | ~162 |

| Pyrimidine C5 | - | ~130 |

| Benzoyl C=O | - | ~190 |

| Carboxylic Acid C=O | - | ~165 |

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule. Each vibrational mode corresponds to a specific motion of the atoms and absorbs IR radiation at a characteristic frequency. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). nih.gov

For this compound, the IR spectrum would be characterized by several key vibrational modes associated with its functional groups:

O-H Stretch: A broad absorption from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching vibrations from both the pyrimidine and benzene rings, usually appearing just above 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The benzoyl ketone C=O stretch typically appears around 1660-1680 cm⁻¹, while the carboxylic acid C=O stretch is found at a higher frequency, around 1700-1725 cm⁻¹.

C=N and C=C Stretches: Vibrations from the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: These modes from the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

Comparing the theoretically calculated spectrum with the experimental one can provide strong evidence for the molecular structure and conformation. nih.govasianpubs.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 2500 - 3300 (broad) | Carboxylic acid |

| Aromatic C-H stretch | 3050 - 3150 | Pyrimidine and Benzene rings |

| C=O stretch (acid) | 1700 - 1725 | Carboxylic acid carbonyl |

| C=O stretch (ketone) | 1660 - 1680 | Benzoyl carbonyl |

| Aromatic C=C/C=N stretch | 1400 - 1600 | Ring vibrations |

| C-O stretch | 1210 - 1320 | Carboxylic acid |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. Computational methods, such as Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS), can simulate these fragmentation processes. escholarship.org The approach involves calculating the energies of the molecular ion and various potential fragment ions and transition states to predict the most likely fragmentation pathways.

For this compound (Molecular Weight: 242.22 g/mol ), several characteristic fragmentation pathways can be predicted under electron ionization:

Decarboxylation: The most common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da), leading to a fragment ion at m/z 198. This would be a very prominent fragmentation pathway.

Loss of Benzoyl Group: Cleavage of the C-C bond between the pyrimidine ring and the benzoyl carbonyl group can occur. This could lead to the loss of a benzoyl radical (C₆H₅CO•, 105 Da) to give an ion at m/z 137, or the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which would be a very stable and likely abundant ion.

Loss of Phenyl Group: Fragmentation could also involve the loss of the phenyl group (C₆H₅•, 77 Da) from the molecular ion, resulting in a fragment at m/z 165.

Pyrimidine Ring Cleavage: Following initial fragmentations, the pyrimidine ring itself can undergo characteristic cleavage, often involving the loss of HCN (27 Da) or other small neutral molecules, which is a known pathway for pyrimidine derivatives. escholarship.org

Theoretical modeling of these pathways helps in rationalizing the observed mass spectrum and provides a deeper understanding of the molecule's gas-phase ion chemistry.

Applications of 2 Benzoyl Pyrimidine 5 Carboxylic Acid in Materials Science and Supramolecular Chemistry

Crystal Engineering and Design of Molecular Solids

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the assembly of molecules in the solid state. 2-Benzoyl-pyrimidine-5-carboxylic acid is an exemplary candidate for crystal engineering due to its combination of robust hydrogen-bonding functionalities and potential for other non-covalent interactions.

The predictable formation of specific crystal structures is a primary goal of crystal engineering. The structure of this compound allows for a rational design approach. The carboxylic acid group is a strong and reliable hydrogen-bond donor and acceptor. The pyrimidine (B1678525) ring, with its nitrogen atoms, can also act as a hydrogen-bond acceptor. The benzoyl group, while primarily influencing packing through steric effects and weaker interactions, can also participate in C-H···O interactions. The interplay of these interactions allows for the programmed assembly of molecules into desired architectures.

The solid-state architecture of crystals containing this compound and its derivatives is dictated by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The most dominant interaction is typically the hydrogen bond formed by the carboxylic acid group. This can lead to the formation of centrosymmetric dimers through O-H···O interactions, a common and highly predictable motif in carboxylic acids. Additionally, the carboxylic acid can form hydrogen bonds with the nitrogen atoms of the pyrimidine ring, leading to the formation of chains or more complex networks.

The following table summarizes the key intermolecular interactions and their typical contributions to the crystal assembly of aromatic carboxylic acids.

| Interaction Type | Donor/Acceptor Groups | Typical Geometry | Role in Crystal Assembly |

| Hydrogen Bonding | Carboxylic acid (O-H···O), Carboxylic acid/Pyrimidine (O-H···N) | Linear or near-linear | Formation of dimers, chains, and networks |

| π-Stacking | Pyrimidine and Benzoyl rings | Parallel-displaced or T-shaped | Stabilization of layered structures |

| Van der Waals Forces | Entire molecule | Isotropic | Efficient packing and overall cohesion |

Supramolecular synthons are robust and predictable non-covalent interactions that can be used to assemble molecules into desired superstructures. In the context of this compound, the carboxylic acid group is a key player in forming reliable synthons. The most common is the carboxylic acid homodimer, which forms an R22(8) graph set motif.

When co-crystallized with other molecules, known as co-formers, this compound can form a variety of heterosynthons. For instance, with molecules containing pyridine (B92270) or other basic nitrogen functionalities, a robust acid-pyridine heterosynthon can be formed through an O-H···N hydrogen bond. The reliability of these synthons allows for a retrosynthetic approach to designing multicomponent crystals, or co-crystals, with tailored properties.

The table below illustrates some common supramolecular synthons involving carboxylic acids and pyrimidines.

| Synthon Type | Interacting Groups | Resulting Motif | Significance in Co-crystal Design |

| Homosynthon | Carboxylic acid - Carboxylic acid | R22(8) dimer | Predictable formation of dimers |

| Heterosynthon | Carboxylic acid - Pyrimidine | Acid-Base interaction (O-H···N) | Formation of co-crystals and salts |

| Heterosynthon | Carboxylic acid - Amide | R22(8) heterodimer | Engineering of multicomponent systems |

Supramolecular Chemistry and Host-Guest Recognition

Supramolecular chemistry extends beyond the solid state to the design of functional molecular assemblies in solution. The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to this field. This compound possesses structural features that make it a potential component in supramolecular host-guest systems.

The carboxylic acid moiety is a well-established recognition motif in supramolecular chemistry. nih.gov It can participate in multiple hydrogen bonds, providing both directionality and strength to the interaction with a complementary guest molecule. In non-polar organic solvents, the hydrogen-bonding capabilities are particularly pronounced. In aqueous media, the carboxylate form can engage in strong electrostatic interactions with cationic guests. The ability of the carboxylic acid group in this compound to act as a hydrogen-bond donor and acceptor makes it a valuable tool for the recognition of molecules with complementary functionalities, such as amides, ureas, or other carboxylic acids.

The hydrophobic effect is a powerful driving force for molecular assembly in water. It describes the tendency of non-polar molecules or molecular fragments to aggregate in an aqueous environment to minimize their disruptive contact with water molecules. This compound contains two significant hydrophobic components: the benzoyl group and the pyrimidine ring.

In an aqueous solution, particularly at a pH where the carboxylic acid is deprotonated to the more water-soluble carboxylate, the hydrophobic portions of the molecule would tend to associate. This could lead to the formation of micelles or other aggregates where the hydrophobic benzoyl and pyrimidine groups are shielded from the water, and the hydrophilic carboxylate groups are exposed to the aqueous environment. This self-assembly behavior can be exploited in the design of nano-carriers for hydrophobic guest molecules, where the guest is encapsulated within the non-polar interior of the assembly. nih.gov The balance between the hydrophilic carboxylic acid/carboxylate group and the hydrophobic aromatic rings is key to designing sophisticated supramolecular architectures in aqueous media. beilstein-journals.org

Design of Container Molecules and Capsules

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular building blocks. The design of molecular containers and capsules, which can encapsulate guest molecules, is a major goal in this field, with applications in sensing, catalysis, and transport. chemrxiv.org

The structure of this compound is well-suited for such applications. The carboxylic acid and pyrimidine nitrogen atoms are classic examples of hydrogen bond donors and acceptors, respectively. These groups can interact to form robust and predictable intermolecular connections known as supramolecular synthons. rsc.orgresearchgate.net The interaction between a carboxylic acid and a pyrimidine or pyridine ring is a well-established strategy in crystal engineering. tandfonline.comacs.orgnih.gov These interactions can guide the self-assembly of building blocks into discrete, three-dimensional architectures. nih.gov

For instance, multiple molecules of this compound could potentially assemble through hydrogen bonds between the carboxylic acid of one molecule and the nitrogen atom of a neighboring pyrimidine ring. The bulky benzoyl group would play a crucial role, providing steric hindrance that could prevent simple planar packing and instead favor the formation of a hollow, cage-like structure. By carefully controlling assembly conditions, it is conceivable to create dimeric or higher-order capsules held together by a network of hydrogen bonds. rsc.orgnih.gov These self-assembled structures could define an internal cavity capable of hosting small guest molecules, demonstrating the potential of this compound as a foundational unit for creating complex supramolecular containers.

Potential in Functional Materials Development

The unique electronic and structural features of the pyrimidine scaffold also position it as a valuable component in the development of functional organic materials, especially those with specific optical or crystalline properties. researchgate.net

Design of Nonlinear Optical (NLO) Materials based on Pyrimidine Scaffolds

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data processing and telecommunications. metu.edu.tr A key strategy for designing organic NLO molecules is the "push-pull" concept, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. nih.govnih.gov This arrangement facilitates intramolecular charge transfer (ICT), which can lead to a large molecular hyperpolarizability (β), a measure of NLO activity.

The pyrimidine ring is inherently electron-deficient, making it an excellent electron-withdrawing "pull" component in NLO chromophores. researchgate.netrsc.orgnih.gov There is a dramatic and increasing interest in pyrimidine-based push-pull NLO chromophores for applications like second-harmonic generation. researchgate.net In the case of this compound, the pyrimidine ring acts as the acceptor. To create a potent NLO material, an electron-donating group would need to be incorporated into the molecular design, for example, by substituting the benzoyl ring with an amino or methoxy (B1213986) group. The carboxylic acid group could also be modified to tune the electronic properties. The resulting D–π–A structure would leverage the electron-accepting nature of the pyrimidine core to generate a significant NLO response.

The effectiveness of this approach is demonstrated by the wide variety of pyrimidine-based NLO chromophores reported in the literature, which exhibit a range of hyperpolarizability values depending on the specific donor and acceptor groups used. researchgate.netresearchgate.net

Table 1: NLO Properties of Selected Pyrimidine-Based Chromophores

| Compound/Chromophore Type | Donor Group | Acceptor Group/Core | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| 4,6-di(arylvinyl)pyrimidines | Varies | Pyrimidine | Varies with aryl substitution |

| Push-pull pyrimidine dyes | Amino derivatives | Pyrimidine | Can exceed 100 x 10⁻³⁰ |

Note: Data is illustrative of the potential of the pyrimidine scaffold and is based on findings for related classes of compounds. Specific values for this compound derivatives are not yet reported. researchgate.netnih.gov

Structure-Property Relationships in Crystalline Functional Materials

The performance of a functional material, particularly an NLO material, is critically dependent not only on its molecular structure but also on its arrangement in the solid state. acs.org For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. Crystal engineering provides the tools to guide the assembly of molecules into desired packing arrangements. researchgate.netmdpi.com

In this compound, several intermolecular interactions would govern its crystal packing. The carboxylic acid group is a powerful structure-directing tool, often forming strong O-H···O hydrogen-bonded dimers. researchgate.net Simultaneously, the pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors, often forming N-H···N or O-H···N bonds, which can lead to the formation of different supramolecular synthons like linear heterotetramers or cyclic heterotrimers. tandfonline.comacs.org

The interplay between these strong hydrogen-bonding motifs, along with weaker interactions like π–π stacking of the pyrimidine and benzoyl rings and C-H···O contacts, will determine the final crystal structure. The presence and orientation of the bulky benzoyl substituent will significantly influence which packing arrangement is favored, potentially disrupting centrosymmetric packing and promoting a non-centrosymmetric structure necessary for NLO activity. scispace.commdpi.com The study of how different substituents on the pyrimidine ring affect bond lengths and crystal packing has shown that even small changes can lead to significant structural modifications. scispace.com Understanding and controlling these competing interactions is key to establishing a clear structure-property relationship and rationally designing crystalline materials based on the this compound scaffold.

Biological Activity Mechanisms in Vitro Studies of 2 Benzoyl Pyrimidine 5 Carboxylic Acid Analogues

General Bioactivity Profiles of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. As structural components of nucleic acids, pyrimidines play a crucial role in various biological processes, making them a key scaffold for the development of novel therapeutic agents.

Overview of Antimicrobial, Anticancer, and Antiviral Activities in Vitro

In vitro studies have consistently demonstrated the broad-spectrum biological activity of pyrimidine analogues. These compounds have been extensively investigated for their potential as antimicrobial, anticancer, and antiviral agents.

Antimicrobial Activity: Numerous pyrimidine derivatives have exhibited significant inhibitory effects against a wide range of microbial pathogens, including bacteria and fungi. Their mechanisms of action are varied and can include the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. For instance, certain novel pyrimidine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.gov Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, which are structurally related to 2-benzoyl-pyrimidine-5-carboxylic acid, have been synthesized and shown to possess antimicrobial properties. nuph.edu.ua

Anticancer Activity: The anticancer potential of pyrimidine derivatives is well-documented. Their structural similarity to the pyrimidine bases in DNA and RNA allows them to interfere with the synthesis of nucleic acids in rapidly proliferating cancer cells. Many pyrimidine analogues function as antimetabolites, inhibiting key enzymes involved in nucleotide biosynthesis. A novel thiouracil derivative, 5-benzoyl-6-phenyl-pyrimidin-4-one-2-thione, has been synthesized and characterized, with its antitumor activities being a subject of investigation. researchgate.net Furthermore, various pyrimidine-5-carbonitrile derivatives have demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including colon, breast, and lung cancer. nih.govrsc.org

Antiviral Activity: Pyrimidine analogues have also been a cornerstone in the development of antiviral therapies. By mimicking natural nucleosides, they can be incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication. They can also inhibit viral enzymes that are essential for the viral life cycle.

Mechanisms of Cytotoxicity in Cancer Cell Lines (In Vitro)

Analogues of this compound, particularly pyrimidine-5-carbonitrile derivatives, have been shown to exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis, and inhibiting cancer cell proliferation.

Induction of Cell Cycle Arrest and Apoptosis

In vitro studies on pyrimidine-5-carbonitrile derivatives have demonstrated their ability to halt the progression of the cell cycle in cancer cells. For example, certain derivatives have been shown to cause cell cycle arrest at different phases, such as the S and G2/M phases, preventing the cells from dividing and proliferating. nih.gov This is often a precursor to apoptosis, or programmed cell death.

The induction of apoptosis is a key mechanism of action for many anticancer drugs. Flow cytometric analysis of cancer cells treated with pyrimidine derivatives has shown a significant increase in the sub-G1 population, which is indicative of apoptotic cells. nih.gov The apoptotic process is further confirmed by DNA fragmentation and changes in cellular morphology. Some pyrimidine derivatives have been found to up-regulate the expression of pro-apoptotic proteins like BAX and down-regulate anti-apoptotic proteins such as BCL2, tipping the cellular balance towards cell death. researchgate.net

| Compound | Cell Line | Concentration (µM) | Effect on Cell Cycle Phase | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile derivative 11e | HCT-116 (Colon) | Varies | Arrest at S and sub-G1 phases | nih.gov |

| Bis spiro-cyclic 2-oxindole derivative 6a | MCF-7 (Breast) | Varies | Arrest in S phase | researchgate.net |

| Eicosapentaenoic acid (EPA) | MIA PaCa-2 (Pancreatic) | Varies | Blockade in S-phase and G2/M-phase | nih.gov |

In Vitro Inhibition of Cancer Cell Proliferation

The cytotoxic effects of this compound analogues are evident from their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are commonly used to quantify this activity.

For instance, a series of novel pyrimidine-5-carbonitrile derivatives have shown potent antiproliferative activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Specifically, compound 11e from one study demonstrated excellent activity against HCT-116 and MCF-7 with IC50 values of 1.14 µM and 1.54 µM, respectively. nih.gov Another study on different pyrimidine-5-carbonitrile derivatives reported significant activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile derivative 11e | HCT-116 (Colon) | 1.14 | nih.gov |

| Pyrimidine-5-carbonitrile derivative 11e | MCF-7 (Breast) | 1.54 | nih.gov |

| Pyrimidine-5-carbonitrile derivative 10b | HepG2 (Liver) | 3.56 | rsc.org |

| Pyrimidine-5-carbonitrile derivative 10b | A549 (Lung) | 5.85 | rsc.org |

| Pyrimidine-5-carbonitrile derivative 10b | MCF-7 (Breast) | 7.68 | rsc.org |

Cellular Selectivity and Differential Cytotoxicity